(R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Chiral HPLC Enantiomeric purity Optical rotation

(R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (CAS 335246-81-6) is a single-enantiomer chiral imidazole building block (C₁₁H₁₃N₃, MW 187.24) supplied at NLT 98% purity. It is the (R)-configured enantiomer of the phenylimidazole-ethanamine scaffold that underpins two distinct pharmaceutical classes: coagulation factor XIa (FXIa) inhibitors and mixed opioid receptor modulators.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 335246-81-6
Cat. No. B1600193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine
CAS335246-81-6
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(N1)C2=CC=CC=C2)N
InChIInChI=1S/C11H13N3/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3,(H,13,14)/t8-/m1/s1
InChIKeyXQFMQMXJXWTGON-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Purchase (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (CAS 335246-81-6) – Chiral Imidazole Reference Standard for ANDA-Quality Eluxadoline Testing


(R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (CAS 335246-81-6) is a single-enantiomer chiral imidazole building block (C₁₁H₁₃N₃, MW 187.24) supplied at NLT 98% purity . It is the (R)-configured enantiomer of the phenylimidazole-ethanamine scaffold that underpins two distinct pharmaceutical classes: coagulation factor XIa (FXIa) inhibitors and mixed opioid receptor modulators [1]. Critically, this specific enantiomer is designated as Eluxadoline Impurity 5 and is required as a reference standard for enantiomeric purity determination and analytical method validation under ICH and USP guidelines [2].

Why (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine Cannot Be Replaced by Its (S)-Enantiomer or Racemate in Regulated Pharmaceutical Workflows


The (R)-enantiomer (CAS 335246-81-6) and the (S)-enantiomer (CAS 864825-23-0) are non-superimposable mirror images with opposite optical rotations and, critically, divergent regulatory functions . The (S)-enantiomer is the chiral intermediate used to construct Eluxadoline API, which binds the human μ-opioid receptor with Ki = 1.8 nM and the δ-opioid receptor with Ki = 430 nM [1]. The (R)-enantiomer is the principal enantiomeric impurity that must be chromatographically resolved and quantified at trace levels to satisfy ICH Q3A/Q3B impurity thresholds [2]. Substituting the racemate (CAS 1153547-94-4) for the single (R)-enantiomer reference standard invalidates chiral HPLC system suitability because the racemate does not furnish a single, well-defined enantiomer peak against which USP resolution ≥ 4.0 can be demonstrated [2]. Generic interchange therefore fails on both stereochemical and regulatory grounds.

Quantitative Differentiation Guide for (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (CAS 335246-81-6) vs. Comparators


Enantiomeric Identity: Opposite Optical Rotation Distinguishes (R)- from (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

The (S)-enantiomer (CAS 864825-23-0) exhibits an optical rotation of [α]D = -9° to -6° (c=1, CHCl₃) . The (R)-enantiomer is its mirror image and therefore displays a positive rotation of equivalent magnitude, enabling unambiguous stereochemical identification . This opposite sign of rotation constitutes the first gate for analytical discrimination between the two enantiomers.

Chiral HPLC Enantiomeric purity Optical rotation

Regulatory Designation: (R)-Enantiomer Is the Official Eluxadoline Impurity 5 Reference Standard for ANDA Submissions

The (R)-enantiomer is formally catalogued as Eluxadoline Impurity 5 and is supplied with detailed characterization data compliant with ICH and USP regulatory guidelines [1]. In contrast, the (S)-enantiomer is the chiral intermediate leading to the active pharmaceutical ingredient, not an impurity reference standard, and the racemate lacks the regulatory pedigree for trace-level impurity quantification [2].

Pharmaceutical impurity Reference standard ANDA regulatory

Chiral Separation Performance: Validated USP Resolution > 4.0 Between Eluxadoline Enantiomers Using Chiralpak IE-3 Column

A validated stability-indicating chiral HPLC method employing an amylose tris(3,5-dichlorophenyl carbamate) stationary phase (Chiralpak IE-3, 150 × 4.6 mm, 3 μm) achieved USP resolution > 4.0 between the Eluxadoline enantiomers within a 65-minute run [1]. The method demonstrated linearity over 0.859–4.524 μg/mL (R² = 0.9985) with an LOD of 0.283 μg/mL and LOQ of 0.859 μg/mL [1]. This resolution benchmark is specific to the (R)- and (S)-enantiomer pair; the racemate cannot provide two resolved peaks with the same separation factor.

Chiral HPLC USP resolution Enantiomeric purity method

Pharmacological Basis for Enantiomeric Purity: Eluxadoline μ-Opioid Ki = 1.8 nM Requires Trace-Level (R)-Enantiomer Control

Eluxadoline API, derived from the (S)-enantiomer intermediate, binds the human μ-opioid receptor with Ki = 1.8 nM, the δ-opioid receptor with Ki = 430 nM, and the guinea pig κ-opioid receptor with Ki = 55 nM [1]. The (R)-enantiomer impurity, even at 0.15% w/w (ICH qualification threshold for a 1 g/day dose), could contribute ~1.5 μg of a compound with uncharacterized opioid receptor pharmacology [2]. Maintaining enantiomeric purity via a validated chiral HPLC method using the (R)-enantiomer reference standard is therefore critical to ensure that the pharmacological profile of Eluxadoline is not altered by the presence of the opposite enantiomer [3].

Opioid receptor binding Enantiomeric impurity risk Pharmacopeial purity

Purity Specification: (R)-Enantiomer NLT 98% (HPLC) Enables Reliable Impurity Quantification vs. Racemate Sourcing

Commercially sourced (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is supplied at NLT 98% purity (HPLC) with full analytical documentation including MSDS, NMR, HPLC, and LC-MS . In contrast, the racemic mixture (CAS 1153547-94-4) is typically offered at ≥95% purity and lacks the chiral purity verification required for a reference standard . The difference in purity specification (NLT 98% vs. ≥95%) and the absence of enantiomeric excess determination in the racemate translate into an uncertainty of at least 3-5% in impurity quantification when the racemate is used as a surrogate reference.

Reference standard purity HPLC assay Pharmaceutical quality control

High-Value Application Scenarios for (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (CAS 335246-81-6) in Regulated Pharmaceutical Environments


ANDA Analytical Method Validation and Enantiomeric Purity Testing of Eluxadoline Drug Substance

In Abbreviated New Drug Application (ANDA) development for generic Eluxadoline, the (R)-enantiomer reference standard is used to establish system suitability for the validated chiral HPLC method that achieves USP resolution > 4.0 between the API enantiomer and the impurity [1]. The method's LOD of 0.283 μg/mL and LOQ of 0.859 μg/mL enable quantification of the (R)-enantiomer at levels well below the ICH qualification threshold of 0.15% [1][2].

Quality Control Batch Release Testing for Commercial Eluxadoline Production

Routine QC batch release of Eluxadoline drug substance requires spiking experiments with the (R)-enantiomer to demonstrate recovery (average 96.0% reported for the validated method) and precision across the linear range of 0.859–4.524 μg/mL (R² = 0.9985) [1]. The NLT 98% purity specification of the (R)-enantiomer reference standard ensures that quantification uncertainty remains within acceptable limits for commercial batch disposition .

Stability-Indicating Method Development for Forced Degradation Studies of Eluxadoline

The (R)-enantiomer reference standard is essential for stability-indicating chiral HPLC assays that must demonstrate the absence of enantiomeric inversion or racemization under stress conditions (heat, light, humidity, pH extremes) as required by ICH Q1A(R2) [1]. The reported homogeneity of Eluxadoline enantiomer results across all degraded samples validates the specificity of the method only when the authentic (R)-enantiomer is used as the retention time marker [1].

Pharmacopeial Reference Standard Cross-Validation and Traceability (USP/EP)

The (R)-enantiomer (Eluxadoline Impurity 5) can be provided with further traceability against USP or EP pharmacopeial standards for enantiomeric impurity testing, supporting global regulatory submissions [3]. This traceability is not available for the racemic mixture or the (S)-enantiomer, reinforcing the procurement priority for the (R)-enantiomer in pharmacopeial compliance workflows.

Quote Request

Request a Quote for (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.